molecular formula C8H15NO3S B8327449 N-pentanoylcysteine CAS No. 125559-75-3

N-pentanoylcysteine

Cat. No.: B8327449
CAS No.: 125559-75-3
M. Wt: 205.28 g/mol
InChI Key: ZUMRUBKOLDJEJN-LURJTMIESA-N
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Description

N-Pentanoylcysteine is a synthetic cysteine derivative where a pentanoyl group (a five-carbon acyl chain) is attached to the amino group of cysteine. This modification alters its physicochemical properties, such as solubility and bioavailability, compared to unmodified cysteine or other acylated derivatives like N-acetylcysteine (NAC).

Properties

CAS No.

125559-75-3

Molecular Formula

C8H15NO3S

Molecular Weight

205.28 g/mol

IUPAC Name

(2R)-2-(pentanoylamino)-3-sulfanylpropanoic acid

InChI

InChI=1S/C8H15NO3S/c1-2-3-4-7(10)9-6(5-13)8(11)12/h6,13H,2-5H2,1H3,(H,9,10)(H,11,12)/t6-/m0/s1

InChI Key

ZUMRUBKOLDJEJN-LURJTMIESA-N

Isomeric SMILES

CCCCC(=O)N[C@@H](CS)C(=O)O

Canonical SMILES

CCCCC(=O)NC(CS)C(=O)O

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Differences

The primary distinction between N-pentanoylcysteine and its analogs lies in the length of the acyl chain attached to cysteine’s amino group:

Compound Acyl Group Molecular Formula Key Functional Properties
This compound Pentanoyl C₈H₁₅NO₃S Hypothesized enhanced lipophilicity
N-Acetylcysteine (NAC) Acetyl C₅H₉NO₃S Antioxidant, mucolytic, glutathione precursor
S-Methylcysteine Methyl C₄H₉NO₂S Sulfur metabolism, potential detoxifier
Glutathione Glutamyl-cysteinyl-glycine C₁₀H₁₇N₃O₆S Master antioxidant, redox balance

Key Insights :

  • Lipophilicity: The pentanoyl group in this compound likely increases its membrane permeability compared to NAC, which has a shorter acetyl group. However, this may reduce aqueous solubility, impacting bioavailability .

Pharmacological and Clinical Comparisons

N-Acetylcysteine (NAC)
  • Efficacy : NAC reduces oxidative stress in cardiac surgery patients (meta-analysis of 16 studies) and mimics glutathione in ROS neutralization .
  • Physicochemical Data : Melting point = 109.2°C; enthalpy change (ΔH) = 153.4 J·g⁻¹ .
  • Therapeutic Uses: Treatment of acetaminophen overdose, chronic respiratory diseases, and psychiatric disorders .
Glutathione
  • Role : Primary intracellular antioxidant; NAC replenishes glutathione stores but is less potent in direct ROS scavenging .
S-Methylcysteine Derivatives
  • Examples : N-Acetyl-S-(N-methylcarbamoyl)-L-cysteine (72679-47-1) and related intermediates .
  • Function : These compounds are studied for detoxification pathways but lack the broad therapeutic profile of NAC .

Recommendations :

Conduct comparative studies on this compound’s ROS scavenging efficiency.

Explore its bioavailability and toxicity profiles relative to NAC.

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